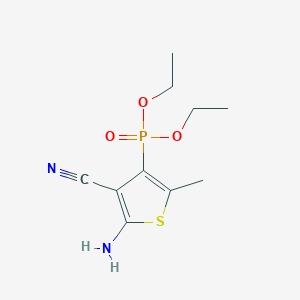![molecular formula C13H18ClN3O2 B11482946 2-chloro-N'-[(2,2-dimethylpropanoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide](/img/structure/B11482946.png)
2-chloro-N'-[(2,2-dimethylpropanoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 2,2-DIMETHYLPROPANOATE is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 2,2-DIMETHYLPROPANOATE typically involves multiple steps. One common method includes the reaction of 2-chloro-4,6-dimethylpyridine with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 2,2-DIMETHYLPROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 2,2-DIMETHYLPROPANOATE is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology
In biological research, this compound is investigated for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool
Properties
Molecular Formula |
C13H18ClN3O2 |
|---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
[(Z)-[amino-(2-chloro-4,6-dimethylpyridin-3-yl)methylidene]amino] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H18ClN3O2/c1-7-6-8(2)16-10(14)9(7)11(15)17-19-12(18)13(3,4)5/h6H,1-5H3,(H2,15,17) |
InChI Key |
FGQYCHJEZBHSHD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=C1/C(=N/OC(=O)C(C)(C)C)/N)Cl)C |
Canonical SMILES |
CC1=CC(=NC(=C1C(=NOC(=O)C(C)(C)C)N)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4E)-4-(cyclohexylimino)-1,1,1-trifluoro-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]-4-methylbenzamide](/img/structure/B11482866.png)

![4-(3-methoxyphenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11482877.png)
![1-[2-(cyclohex-1-en-1-yl)ethyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine](/img/structure/B11482893.png)
![1-{[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]sulfonyl}piperidine](/img/structure/B11482899.png)
![Methyl 4-{3-[(4-chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}benzoate](/img/structure/B11482905.png)
![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11482910.png)
![5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11482912.png)
![ethyl 2-[10-(2-ethoxy-2-oxoethyl)-3,4-dioxo-3,4-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-2(10H)-yl]acetate](/img/structure/B11482922.png)
![Benzamide, 2-[(4-fluorobenzoyl)amino]-N-(2-pyridinyl)-](/img/structure/B11482924.png)
![4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11482925.png)
![1,2,3-trimethyl-5-(trifluoromethyl)-1,8-dihydro-7H-pyrrolo[3,2-g]quinolin-7-one](/img/structure/B11482928.png)
![6-(4-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11482937.png)

